5-(benzyloxy)-1H-indazole
Overview
Description
5-(Benzyloxy)-1H-indazole is a chemical compound that belongs to the indazole family, characterized by a benzene ring fused to a pyrazole ring. The benzyloxy group attached to the indazole core enhances its chemical properties and potential applications. This compound has garnered interest in various fields, including medicinal chemistry, due to its unique structural features and biological activities.
Mechanism of Action
Target of Action
5-Benzyloxy-1H-indazole, also known as 5-(benzyloxy)-1H-indazole, is a compound that has been studied for its potential biological activities . . Indazole derivatives, in general, have been found to exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
Indazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For example, some indazole derivatives have been found to inhibit monoamine oxidase, a key enzyme involved in the metabolism of neurotransmitters .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 22426 .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines . It is possible that 5-Benzyloxy-1H-indazole may have similar effects, but this has not been confirmed.
Molecular Mechanism
Some indazole derivatives have been found to inhibit enzymes such as phosphoinositide 3-kinase δ
Metabolic Pathways
Indole and its derivatives, which include indazole compounds like 5-Benzyloxy-1H-indazole, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-1H-indazole typically involves the reaction of indazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:
- Indazole + Benzyl Bromide + K₂CO₃ → this compound + KBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(Benzyloxy)-1H-indazole undergoes various chemical reactions, including:
- Oxidation : The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
- Reduction : The nitro group, if present, can be reduced to an amine.
- Substitution : Electrophilic aromatic substitution reactions can occur on the indazole ring.
- Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
- Reduction : Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
- Substitution : Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
- Oxidation : Benzoic acid derivatives.
- Reduction : Amino derivatives.
- Substitution : Halogenated indazole derivatives.
Scientific Research Applications
5-(Benzyloxy)-1H-indazole has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential as an enzyme inhibitor or receptor modulator.
- Medicine : Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
- Industry : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds:
- 5-(Benzyloxy)-2-hydroxybenzaldehyde
- 5-(Benzyloxy)-2-(2-hydroxyphenyl)imino)methyl)phenol
- 4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol
Uniqueness: 5-(Benzyloxy)-1H-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specific biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-phenylmethoxy-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-6-7-14-12(8-13)9-15-16-14/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFXNBBPBLSPDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510154 | |
Record name | 5-(Benzyloxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78299-75-9 | |
Record name | 5-(Benzyloxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(benzyloxy)-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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